molecular formula C12H11N3O2 B8560179 3-(3-Nitrophenylaminomethyl)pyridine

3-(3-Nitrophenylaminomethyl)pyridine

Cat. No.: B8560179
M. Wt: 229.23 g/mol
InChI Key: OLNPCHBSCLFHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenylaminomethyl)pyridine is a pyridine derivative featuring a nitro-substituted phenylaminomethyl group at the 3-position of the pyridine ring. This compound is structurally related to inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer progression. Key structural elements influencing activity include the pyridine core, substituent positioning, and linker chemistry.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h1-8,14H,9H2

InChI Key

OLNPCHBSCLFHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The activity of pyridine-based LSD1 inhibitors is highly dependent on substituent type, position, and linker groups. Below is a comparative analysis:

Compound Substituent (Position) Linker Key SAR Insights Reference
3-(3-Nitrophenylaminomethyl)pyridine 3-Nitro (meta) NHCH2 Meta-substitution may reduce potency compared to para-substituted analogs (e.g., -CF3, -OCF3) due to weaker interactions with LSD1 residues . N/A (Inferred)
Compound 17 (3-(piperidin-4-ylmethoxy)pyridine) 4-CF3 (para) OCH2 Para-substituents enhance LSD1 inhibition (Ki = 29 nM) by forming hydrophobic interactions with Phe538 and Val333 .
Compound 22 4-OCF3 (para) OCH2 High selectivity (>640-fold for LSD1 over MAO-B) due to favorable interactions with the substrate-binding pocket .
Compound 43 4-CF3 (para) NHCH2 Replacing the ether linker with NH reduces activity (Ki = 1.2 μM), highlighting the critical role of the oxygen atom .

Key Observations:

  • Substituent Position: Para-substituted phenyl groups (e.g., -CF3, -OCF3) exhibit stronger LSD1 inhibition than meta- or ortho-substituents due to optimized hydrophobic and electrostatic interactions with residues like Phe538 and Val333 . The nitro group in this compound, being meta-substituted, may result in weaker binding.
  • Linker Chemistry: Ether linkers (OCH2) outperform aminomethyl (NHCH2) linkers in potency. For example, compound 43 (NHCH2 linker) shows a 41-fold lower activity than its ether-linked counterpart (compound 17) .

Inhibitory Activity and Selectivity

LSD1 inhibitors are evaluated for potency (Ki/IC50) and selectivity against related enzymes like monoamine oxidases (MAO-A/B).

Compound LSD1 Ki/IC50 MAO-A Selectivity MAO-B Selectivity Mechanism
This compound Not reported Inferred moderate Likely lower Competitive inhibition (predicted)
Compound 17 29 nM >160-fold >640-fold Competitive, binds substrate pocket
Compound 5 2.3 μM >50-fold >100-fold Competitive, targets FAD-binding site

Key Insights:

  • Electron-Withdrawing Groups: Para-substituents like -CF3 and -OCF3 enhance both potency and selectivity by optimizing interactions with LSD1’s hydrophobic pockets while minimizing MAO binding .
  • Nitro Group Impact: The nitro group’s strong electron-withdrawing nature could improve binding if positioned para, but its meta placement in this compound may limit efficacy .

Cellular Activity and Therapeutic Potential

Potent LSD1 inhibitors alter histone methylation (H3K4me2) and suppress cancer cell proliferation:

Compound Cellular Effect EC50 (MV4-11 Leukemia) Normal Cell Toxicity
This compound Not tested N/A N/A
Compound 17 ↑ H3K4me2, ↓ proliferation (EC50 = 280 nM) Minimal
Compound 22 Potent activity in breast cancer cells (EC50 = 0.28 μM) No observed toxicity

Implications:

  • Structural optimization (e.g., para-nitro substitution, ether linker) could enhance its cellular activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.